molecular formula C18H22N4O2 B8046089 3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide

3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide

Cat. No.: B8046089
M. Wt: 326.4 g/mol
InChI Key: ZEZYKASBGAYBML-UHFFFAOYSA-N
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Description

3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-aminobenzoic acid with N-methyl-2-aminoethylamine, followed by further functionalization to introduce the desired substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-aminobenzoic acid: A simpler analog that lacks the additional functional groups present in 3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide.

    N-methyl-2-aminoethylamine: Another related compound that serves as a precursor in the synthesis of the target compound.

    Benzamide derivatives: Various benzamide derivatives with different substituents that exhibit similar chemical properties and reactivity.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

3-amino-N-[2-[(3-aminobenzoyl)-methylamino]ethyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21(17(23)13-5-3-7-15(19)11-13)9-10-22(2)18(24)14-6-4-8-16(20)12-14/h3-8,11-12H,9-10,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYKASBGAYBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)C1=CC(=CC=C1)N)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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